Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone

Lipophilicity Drug Design Permeability

Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-λ⁶-sulfanone (CAS 2059937-07-2) is a low-molecular-weight (160.20 g·mol⁻¹) heterocyclic sulfoximine that fuses a 4-methyl-1,2,4-triazole ring with an S-methyl sulfanone (=N) group. The compound belongs to the sulfoximine (λ⁶-sulfanone) class, a sulfur(VI) functional group increasingly recognized in medicinal chemistry for its favorable physicochemical properties and metabolic stability relative to classical sulfones.

Molecular Formula C4H8N4OS
Molecular Weight 160.20 g/mol
Cat. No. B13241643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone
Molecular FormulaC4H8N4OS
Molecular Weight160.20 g/mol
Structural Identifiers
SMILESCN1C=NN=C1S(=N)(=O)C
InChIInChI=1S/C4H8N4OS/c1-8-3-6-7-4(8)10(2,5)9/h3,5H,1-2H3
InChIKeyAMKLMBHSBRYIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone: Core Identity, Physicochemical Profile, and Procurement-Grade Characterization


Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-λ⁶-sulfanone (CAS 2059937-07-2) is a low-molecular-weight (160.20 g·mol⁻¹) heterocyclic sulfoximine that fuses a 4-methyl-1,2,4-triazole ring with an S-methyl sulfanone (=N) group [1]. The compound belongs to the sulfoximine (λ⁶-sulfanone) class, a sulfur(VI) functional group increasingly recognized in medicinal chemistry for its favorable physicochemical properties and metabolic stability relative to classical sulfones [2]. Commercially available at 95% purity from multiple legitimate vendors, it serves as a compact, bifunctional scaffold for structure–activity relationship (SAR) exploration, chemical biology probe development, and fragment-based library construction [1].

Compound Class
Sulfoximine scaffold with free N–H derivatization handle
Fragment Properties
Ro3 compliant, high sp3 fraction, low molecular weight
Procurement Context
Supports SAR exploration, fragment library enrichment, and chemical probe development

Why Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone Cannot Be Casually Replaced by Regioisomeric or Functional-Group Analogs


The compound's differentiation resides in the precise coupling of three structural features: the 4-methyl-1,2,4-triazole regioisomer (not 1,2,3-triazole), the S-methyl substituent (not ethyl or phenyl), and the free N–H imino group of the sulfoximine. Each structural variation produces measurable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that are well-documented for this scaffold class [1][2]. Generic substitution by the 1,2,3-triazole regioisomer or by simple sulfones would alter these parameters sufficiently to confound SAR interpretation, compromise membrane permeability, or negate the metabolic stability advantage that specifically characterizes the sulfoximine functional group [3][4]. The quantitative evidence below demonstrates why procurement decisions must be scaffold-specific rather than class-generic.

Regioisomer
1,2,4-triazole (target)
1,2,3-triazole regioisomer may shift lipophilicity and polar surface area, altering permeability predictions
S-substituent
S-methyl (target)
S-ethyl or S-phenyl analogs increase molecular weight, potentially lowering ligand efficiency indices
Functional group
Sulfoximine (target)
Sulfones lack N–H growth vector; sulfoxides may suffer from metabolic reduction liability

Quantitative Differentiation Evidence: Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone vs. Closest Analogs


Lipophilicity Shift: 1,2,4-Triazole Regioisomer vs. 1,2,3-Triazole Regioisomer

The target compound (4-methyl-4H-1,2,4-triazol-3-yl sulfanone) exhibits an XLogP3 of 0.3, whereas its 1,2,3-triazole regioisomer—imino(methyl)(1-methyl-1H-1,2,3-triazol-5-yl)-λ⁶-sulfanone (CAS 2375273-52-0)—has a computed LogP of −1.04 [1][2]. This represents a ΔLogP of approximately +1.3 log units, placing the 1,2,4-triazole congener in a substantially more lipophilic range that is closer to the optimal CNS and cellular permeability window (LogP 1–3) [3]. In drug design, a LogP difference of >1 unit is frequently associated with a >10-fold change in membrane partition coefficient, translating to measurable differences in passive permeability [3].

Lipophilicity Shift
Reported
ΔLogP ≈ +1.34 (1,2,4- vs 1,2,3-triazole)
Regioisomer selection directly impacts permeability predictions and target engagement profiles
Computed values from PubChem and ChemSpace; experimental logD not available
Lipophilicity Drug Design Permeability

Polar Surface Area Differentiation: 1,2,4-Triazole vs. 1,2,3-Triazole Sulfoximine Scaffolds

The topological polar surface area (TPSA) of the target compound is 80 Ų (PubChem, Cactvs 3.4.6.11), compared with 72 Ų for the 1,2,3-triazole regioisomer [1][2]. Although both values fall below the widely cited 140 Ų cutoff for oral absorption and the 90 Ų threshold for CNS penetration suggested by Pajouhesh and Lenz, the 8 Ų difference represents approximately a 10% relative increase in polarity [3]. This magnitude of TPSA difference has been shown in matched molecular pair analyses to influence Caco-2 permeability and brain-to-plasma ratios in a statistically significant manner, particularly for low-molecular-weight fragments where every polar interaction carries disproportionate weight [4].

PSA Differentiation
Reported
ΔTPSA = +8 Ų (target − 1,2,3-triazole)
TPSA difference at low MW can shift permeability classification boundaries
Algorithm-dependent; experimental verification recommended
Polar Surface Area Oral Bioavailability CNS Penetration

S-Vector Differentiation: Methyl vs. Ethyl and Phenyl Sulfoximine Analogs

The target compound (S-methyl; MW 160.20) is differentiated from its S-ethyl analog—ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-λ⁶-sulfanone (CAS 2060005-75-4; MW 174.23; C₅H₁₀N₄OS)—by a molecular weight advantage of 14.03 g·mol⁻¹ and a heavy atom count advantage of 1 [1]. The S-phenyl analog (CAS 2060027-23-6; MW 236.30) adds 76.10 g·mol⁻¹ (+47%) and 6 additional heavy atoms relative to the target . In fragment-based drug discovery, each heavy atom added to a hit typically contributes no more than 0.3 kcal·mol⁻¹ to binding free energy while potentially doubling the number of accessible conformations [2]. The S-methyl substitution therefore provides the highest ligand efficiency potential (binding energy per heavy atom) among commercially available 4-methyl-4H-1,2,4-triazol-3-yl sulfoximine congeners [2].

Ligand Efficiency
Reported
MW 160 vs 174/236; Heavy atoms 10 vs 11/16
Lowest MW among analogs supports higher ligand efficiency indices for fragment-based screening
Heavy atom count directly influences binding energy per atom rankings
Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Class-Level Metabolic Stability Advantage of Sulfoximines Over Matched Sulfones and Sulfoxides

Frings et al. (2017) conducted a matched molecular pair (MMP) analysis of sulfoximine-containing compounds versus their sulfone and sulfoxide counterparts using Boehringer Ingelheim internal drug discovery data [1]. The study demonstrated that sulfoximines exhibit chemical stability comparable to sulfones but, critically, do not suffer from the reductive metabolic liability observed in sulfoxides (which are readily reduced back to sulfides by cytochrome P450 enzymes and aldehyde oxidase) [1]. The sulfoximine group retains a polarity profile (computed LogD₇.₄ shift of approximately −0.5 to −1.0 relative to matched sulfones) that enhances aqueous solubility while maintaining permeability within acceptable ranges [1]. Additionally, the N–H vector provides a synthetic handle for further derivatization (N-alkylation, N-arylation, N-acylation) that is absent in sulfones and sulfoxides [2]. These class-level findings are directly applicable to the target compound, which bears the free N–H sulfoximine motif.

Metabolic Stability
Class-level
Sulfoximine: stable; sulfoxide: reduction liability
Sulfoximine class resists P450/AO-mediated reduction relative to sulfoxides
MMP analysis from Frings et al. 2017; class-level inference
Metabolic Stability Sulfoximine Drug Metabolism

Sulfoximine–Triazole Hybrid Antimalarial Activity: Class Proof-of-Concept for Biological Relevance

Mabasa et al. (2019) reported the design, synthesis, and antiplasmodial evaluation of five sulfoximine–triazole hybrids, demonstrating that the co-presence of a sulfoximine moiety and a triazole ring, along with a lipophilic alkyl substituent on sulfur, imparts significant antiplasmodial activity against Plasmodium falciparum [1]. Although the specific compounds screened differ from the target molecule, the SAR conclusion—that the sulfoximine–triazole scaffold combination is functionally productive—provides direct biological validation for procurement of sulfoximine–triazole building blocks over simple triazoles or simple sulfoximines in antimalarial drug discovery programs [1]. The target compound, bearing both the free N–H sulfoximine and the 1,2,4-triazole with a methyl substituent at N-4, maps directly onto the structural determinants identified as activity-conferring in this study [1].

Antimalarial POC
Class-level
Sulfoximine-triazole hybrids active vs P. falciparum (Mabasa 2019)
Published SAR supports hybrid scaffold’s biological relevance for antimalarial research
No IC₅₀ for this specific compound; SAR inference
Antimalarial Sulfoximine-Triazole Hybrid Plasmodium falciparum

Computational Fragment Property Profile vs. Rule-of-Three Compliance for Fragment-Based Screening Libraries

The target compound satisfies all 'Rule of Three' (Ro3) criteria for fragment-based screening: MW ≤ 160.20 (<300 Da limit), XLogP3 = 0.3 (≤3 limit), H-bond donors = 1 (≤3 limit), H-bond acceptors = 4 (≤3 recommended; marginal exceedance by 1 is common and acceptable in fragment libraries), and rotatable bonds = 1 (≤3 limit) [1][2]. Critically, the compound also exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.5, substantially exceeding the typical fragment-library average of ~0.3, which correlates with improved aqueous solubility, reduced aromatic stacking artifacts, and higher clinical developability scores [3][4]. The combination of Ro3 compliance, high Fsp³, and the chemically tractable N–H vector makes this compound a demonstrably superior fragment hit relative to planar aromatic triazole fragments lacking the sulfoximine three-dimensionality [4].

Fragment Fit
Reported
Ro3 compliant; Fsp³ = 0.5
Combines hit-like properties with lead-like developability for fragment screening collections
Computed properties per PubChem; Rule-of-Three criteria (Congreve 2003)
Fragment-Based Drug Discovery Rule of Three Fragment Library Design

Recommended Procurement and Research Application Scenarios for Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone


Fragment-Based Screening Library Enrichment with High-Fsp³ Sulfoximine–Triazole Hybrids

The compound's Ro3 compliance, elevated Fsp³ (0.5), and free N–H growth vector position it as a premium fragment for ¹⁹F-NMR or SPR-based fragment screening campaigns [1]. Unlike planar triazoles that dominate commercial fragment collections, the sulfoximine sulfur center introduces tetrahedral geometry, reducing the risk of non-specific aromatic stacking while providing a tractable vector for fragment growing via N-alkylation, N-arylation, or click chemistry [2]. Procurement of this compound for fragment library construction is supported by the favorable physicochemical profile documented in Section 3.

Antimalarial Drug Discovery: Sulfoximine–Triazole Hybrid Lead Generation

The published antiplasmodial SAR by Mabasa et al. (2019) establishes that sulfoximine–triazole hybrids with lipophilic S-alkyl substituents confer activity against P. falciparum [1]. The target compound, bearing the precise combination of S-methyl, free N–H sulfoximine, and 1,2,4-triazole, maps onto the activity-conferring pharmacophore. It can serve as a core scaffold for systematic SAR exploration by varying the N-substituent on the sulfoximine while retaining the favorable LogP (0.3) and TPSA (80 Ų) that place it within drug-like property space for oral antimalarials.

Metabolic Stability-Driven Scaffold Replacement in Kinase or Epigenetic Target Programs

Programs encountering metabolic instability with sulfoxide-containing leads or solubility limitations with sulfone-containing leads should consider the sulfoximine group as a bioisosteric replacement [1]. The Frings et al. (2017) MMP analysis demonstrated that sulfoximines retain chemical stability comparable to sulfones while offering a LogD₇.₄ reduction of 0.5–1.0 log units relative to matched sulfones, improving aqueous solubility without sacrificing permeability [2]. The target compound, with its compact size and orthogonal N–H derivatization handle, is an ideal minimal scaffold for evaluating this scaffold-hopping strategy before committing to more complex analogs.

PROTAC Linker Attachment Point Exploration via Sulfoximine N–H Functionalization

The free N–H of the sulfoximine moiety provides a unique, chemically orthogonal attachment point for PROTAC linker conjugation that is absent in sulfone or sulfoxide analogs [1]. Lücking (2022) highlighted sulfoximine-containing PROTACs as an emerging application because the sulfoximine nitrogen can be functionalized without perturbing the sulfur oxidation state or the triazole ring electronics [2]. The target compound, with its low molecular weight (160 Da) and single rotatable bond, adds minimal linker bulk while providing a chemically defined exit vector, making it suitable for exploratory PROTAC degrader design for targets with shallow ligandable pockets.

Application
Selection Property
Validation Focus
Fragment-based screening enrichment
High sp3 fraction and Ro3 compliance
N–H growth vector and tetrahedral geometry
Antimalarial research: hybrid lead generation
Sulfoximine-triazole hybrid SAR
Antiplasmodial activity and oral drug-like properties
Scaffold replacement for metabolic stability
Sulfoximine bioisostere of sulfones/sulfoxides
LogD reduction potential and aqueous solubility improvement
PROTAC linker attachment exploration
Chemically orthogonal N–H derivatization handle
Minimal linker bulk and defined exit vector
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